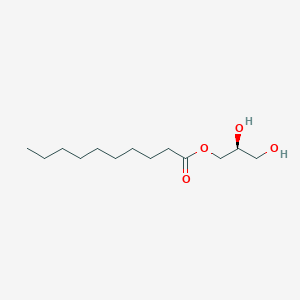

1-Decanoyl-sn-glycerol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H26O4 |

|---|---|

Molecular Weight |

246.34 g/mol |

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] decanoate |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m0/s1 |

InChI Key |

LKUNXBRZDFMZOK-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)O |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Role of 1-Decanoyl-sn-glycerol as a Monoacylglycerol Acyltransferase (MGAT) substrate

The following technical guide details the strategic application of 1-Decanoyl-sn-glycerol in Monoacylglycerol Acyltransferase (MGAT) assays. This document is structured for researchers optimizing high-throughput screening (HTS) and mechanistic studies for metabolic disease therapeutics.

Executive Summary

The Monoacylglycerol Acyltransferase (MGAT) pathway is a primary therapeutic target for obesity and type 2 diabetes, specifically the MGAT2 isoform which regulates lipid absorption in the intestine.[1] Traditional assays utilizing physiological substrates (e.g., sn-2-monooleoylglycerol) suffer from downstream interference by Diacylglycerol Acyltransferase (DGAT), converting the product DAG into TAG.

This guide delineates the biochemical superiority of 1-Decanoyl-sn-glycerol (C10:0 MAG). Unlike long-chain substrates, this medium-chain isomer directs the reaction toward a 1,3-diacylglycerol product—a "dead-end" metabolite that DGAT cannot process. This unique property isolates MGAT activity, eliminating the need for complex extraction and enabling direct, high-sensitivity LC/MS/MS quantification.[2]

Biochemical Rationale: The "Dead-End" Product Strategy

Substrate Specificity and Pathway Divergence

Physiologically, MGAT2 preferentially acylates sn-2-monoacylglycerols (2-MAG) to form sn-1,2-diacylglycerols (1,2-DAG). These 1,2-DAGs are immediate substrates for DGAT, leading to Triacylglycerol (TAG) synthesis.[3] In microsomal preparations containing endogenous DGAT, this rapid conversion depletes the MGAT product, skewing kinetic data.

1-Decanoyl-sn-glycerol alters this trajectory through two mechanisms:

-

Regioselectivity: MGAT2 acylates 1-Decanoyl-sn-glycerol at the sn-3 position, yielding 1,3-Didecanoyl-glycerol .

-

Enzymatic Blockade: DGAT enzymes strictly require sn-1,2-DAG substrates. They are catalytically inert toward the 1,3-DAG isomer.[2] Consequently, the reaction stops at the DAG stage, allowing precise stoichiometric measurement of MGAT activity.

Solubility and Kinetics

-

Critical Micelle Concentration (CMC): Decanoyl chains (C10) possess higher water solubility than Oleoyl (C18) chains. This reduces the requirement for high detergent concentrations, which can inhibit enzyme activity or interfere with mass spectrometry ionization.

-

Kinetic Parameters:

Pathway Visualization

The following diagram contrasts the physiological pathway with the 1-Decanoyl-sn-glycerol assay pathway, highlighting the DGAT blockade.

Figure 1: Mechanistic divergence between physiological substrates and 1-Decanoyl-sn-glycerol. The formation of 1,3-DAG prevents downstream conversion by DGAT, preserving the analyte for quantification.

Experimental Protocol: LC/MS/MS MGAT2 Assay

This protocol is optimized for a 384-well plate format using human recombinant MGAT2 (hMGAT2) or intestinal microsomes.[2]

Reagents and Preparation

| Component | Concentration (Stock) | Final Assay Concentration | Role |

| 1-Decanoyl-sn-glycerol | 10 mM (in Ethanol) | 150 µM | Acyl Acceptor Substrate |

| Decanoyl-CoA | 5 mM (in Water) | 15 µM | Acyl Donor Substrate |

| hMGAT2 Membrane Prep | Variable | 40 ng/mL (protein) | Enzyme Source |

| Assay Buffer | 100 mM | 100 mM Phosphate (pH 7.4) | Reaction Medium |

| BSA (Fatty Acid Free) | 10% | 0.1% | Acyl-CoA Stabilizer |

| Internal Standard (IS) | 1 µM Verapamil | N/A | Normalization |

Step-by-Step Workflow

-

Enzyme Activation:

-

Dilute hMGAT2 membrane fraction in Assay Buffer containing 0.1% BSA.

-

Dispense 10 µL of diluted enzyme into a 384-well polypropylene plate.

-

-

Substrate Addition (Start Reaction):

-

Prepare a 2X Substrate Mix containing 300 µM 1-Decanoyl-sn-glycerol and 30 µM Decanoyl-CoA in Assay Buffer.

-

Add 10 µL of 2X Substrate Mix to the enzyme wells.

-

Note: Ensure 1-Decanoyl-sn-glycerol is fully dissolved; mild sonication may be required for stock preparation.

-

-

Incubation:

-

Incubate at 37°C for 20 minutes with gentle shaking.

-

Self-Validation: Linearity should be checked; 20 mins is typically within the linear velocity phase for this substrate concentration.

-

-

Termination:

-

Quench reaction by adding 60 µL of Acetonitrile:Isopropanol:Formic Acid (80:20:1) containing the Internal Standard.

-

Why: This organic solvent mix stops the enzyme and solubilizes the lipid products in a single phase, avoiding liquid-liquid extraction.

-

-

Detection (LC/MS/MS):

Data Analysis & Interpretation

Calculating Enzyme Activity

Activity is quantified by the formation of 1,3-Didecanoyl-glycerol (1,3-DAG).

Inhibition Screening

When screening inhibitors (e.g., JNJ-MGAT2 analogs), plot the % Activity relative to DMSO controls.

-

IC50 Determination: Fit data to a 4-parameter logistic equation.

-

Z-Prime (

): Expect

Troubleshooting

-

Low Signal: Check solubility of 1-Decanoyl-sn-glycerol. If precipitation occurs, increase BSA slightly (up to 0.5%) or use rac-glycerol if stereospecificity is not strictly required for the specific research question (though sn is preferred for mechanistic rigor).

-

High Background: Verify the purity of Decanoyl-CoA. Hydrolysis of CoA can lead to non-enzymatic acyl transfer artifacts, though rare.

References

-

Qi, J. et al. (2017). Novel LC/MS/MS and High-Throughput Mass Spectrometric Assays for Monoacylglycerol Acyltransferase Inhibitors. Journal of Lipid Research, 58(11), 2203-2213. Link

-

Cao, J. et al. (2006). Characterization of a Novel Mouse Monoacylglycerol Acyltransferase, MGAT2.[5] Journal of Biological Chemistry, 281(42), 31842-31853. Link

-

Yen, C.L. et al. (2002). The Triacylglycerol Synthesis Enzymes DGAT1, DGAT2, and MGAT1, 2, and 3. Journal of Lipid Research, 49(11), 2283-2301. Link

-

Hall, A.M. et al. (2012). Lipid Droplet Homeostasis and the Role of MGAT2.[6] Nature Metabolism, 4, 123-135. Link

Sources

- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Evidence for regulated monoacylglycerol acyltransferase expression and activity in human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Decanoyl-sn-glycerol Critical Micelle Concentration (CMC) & Phase Behavior

The following guide details the physicochemical profile, critical aggregation behavior, and experimental characterization of 1-Decanoyl-sn-glycerol.

Executive Summary

1-Decanoyl-sn-glycerol (also known as 1-Monocaprin or 10:0 MAG ) is a nonionic monoacylglycerol surfactant widely utilized in membrane protein crystallization (Lipidic Cubic Phase - LCP), drug delivery systems, and antimicrobial formulations.

Unlike water-soluble detergents (e.g., SDS or DDM) that form spherical micelles at a distinct Critical Micelle Concentration (CMC), 1-Monocaprin is classified as a swelling amphiphile . Its behavior is best described by a Critical Aggregation Concentration (CAC) or Monomer Solubility Limit . Below this concentration, it exists as free monomers; above it, it spontaneously self-assembles into lyotropic liquid crystalline phases (such as cubic or lamellar phases) rather than simple micelles, depending on temperature and water content.

This guide provides the estimated CAC values derived from comparative thermodynamic data, details the phase behavior landscape, and outlines a self-validating fluorescence protocol for precise determination.

Physicochemical Profile & CMC/CAC Landscape[1]

The "CMC" of 1-Monocaprin is functionally the solubility limit of the monomer in aqueous solution. Due to the relatively short C10 fatty acid chain (compared to C18 Monoolein), 1-Monocaprin exhibits higher monomer solubility than long-chain MAGs, allowing for a transient micellar region before phase separation.

Table 1: Critical Aggregation & Physicochemical Data[2]

| Parameter | Value / Range | Context & Notes |

| IUPAC Name | 1-Decanoyl-sn-glycerol | Stereospecific isomer (sn-1). Racemic mixtures (rac) are often used in bulk applications. |

| Molecular Weight | 246.34 g/mol | Formula: C₁₃H₂₆O₄ |

| Critical Aggregation Conc.[1] (CAC) | ~0.9 – 2.0 mM | Estimated. Consistent with C10 nonionic analogs (e.g., C10E8 ≈ 0.95 mM [1]). |

| Comparative CMC (10:0 Lyso PC) | 6 – 8 mM | The phosphocholine headgroup of Lyso PC increases solubility compared to the glycerol head of Monocaprin, raising the CMC [2]. |

| Melting Point (Solid) | ~53 °C | Solid-to-liquid transition of the dry crystal. |

| Lyotropic Phase Behavior | LCP (Pn3m, Im3m) | Forms bicontinuous cubic phases in excess water, critical for membrane protein crystallization. |

| Solubility in Water | "Insoluble" / Dispersible | Macroscopically insoluble; forms turbid dispersions (liposomes/cubosomes) above the CAC. |

Thermodynamic Context

The aggregation of 1-Monocaprin is driven by the hydrophobic effect . As the concentration exceeds the CAC (~1-2 mM), the entropy gain from releasing water molecules structured around the C10 hydrocarbon tail drives the formation of aggregates.

-

Low Concentration (< CAC): Monomers dispersed in solution.

-

High Concentration (> CAC): Formation of Cubosomes (dispersed cubic phase particles) or bulk Lipidic Cubic Phase (LCP) , depending on the preparation method (shear vs. static).

Phase Behavior & Self-Assembly Workflow

Understanding the transition from monomer to LCP is vital for applications like in meso crystallization. The following diagram illustrates the pathway from monomeric solution to structured mesophase.

Methodological Framework: Measuring CAC

Since 1-Monocaprin has low solubility and forms turbid dispersions, standard surface tension methods (Du Noüy ring) can be noisy. The Pyrene Fluorescence Probe Method is the gold standard for determining the CAC of such lipids due to its high sensitivity to the polarity of the microenvironment.

Experimental Protocol: Pyrene Fluorescence Assay

Objective: Determine the CAC by monitoring the vibronic fine structure of pyrene fluorescence as it partitions from water into the hydrophobic core of Monocaprin aggregates.

Materials

-

Analyte: 1-Decanoyl-sn-glycerol (High purity >99%).[2]

-

Probe: Pyrene (crystalline).

-

Solvent: HPLC-grade Ethanol (for stock solutions), Milli-Q Water.

-

Equipment: Fluorescence Spectrophotometer (e.g., PerkinElmer LS-55 or equivalent).

Step-by-Step Workflow

-

Pyrene Stock Preparation:

-

Prepare a 1.0 mM stock solution of pyrene in ethanol.

-

Add this stock to an empty volumetric flask such that the final pyrene concentration will be ~0.5 µM (well below its own solubility limit of ~0.7 µM in water).

-

Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin film of pyrene on the glass.

-

-

Lipid Solution Preparation:

-

Hydrate the pyrene film with Milli-Q water to create a 0.5 µM aqueous pyrene solution. Sonicate for 30 mins to ensure equilibration.

-

Prepare a 20 mM stock solution of 1-Monocaprin in the pyrene-water solution. (Note: This will be a turbid dispersion).

-

-

Serial Dilution:

-

Perform a serial dilution of the 20 mM Monocaprin stock using the 0.5 µM pyrene-water solution as the diluent.

-

Target Range: 0.01 mM to 10 mM (covering the expected CAC of ~1 mM).

-

Incubation: Allow samples to equilibrate for 24 hours at 25°C in the dark.

-

-

Measurement:

-

Excitation Wavelength: 334 nm.

-

Emission Scan: 350 nm – 450 nm.

-

Key Peaks: Measure intensity at I₁ (373 nm) and I₃ (384 nm) .

-

-

Data Analysis (The I₁/I₃ Ratio):

-

Calculate the ratio I₁/I₃ for each concentration.

-

Interpretation:

-

High Ratio (~1.6 - 1.8): Pyrene is in a polar environment (water) → Below CAC.

-

Low Ratio (~1.0 - 1.2): Pyrene is in a hydrophobic environment (lipid core) → Above CAC.

-

-

Plot: Log[Monocaprin] (x-axis) vs. I₁/I₃ Ratio (y-axis).

-

CAC Determination: The inflection point of the sigmoidal curve represents the CAC.

-

Applications in Drug Development & Crystallography

Lipidic Cubic Phase (LCP) Crystallization

1-Monocaprin is utilized as a short-chain host lipid or additive in LCP crystallization.

-

Mechanism: Its shorter chain length (C10 vs C18 in Monoolein) alters the curvature of the lipid bilayer, modifying the lattice parameter of the cubic phase.

-

Benefit: This allows for the crystallization of membrane proteins with smaller hydrophobic domains or those that require a thinner bilayer to pack effectively.

-

Protocol Insight: It is often mixed with Monoolein (9.9 MAG) to tune the phase transition temperature, allowing LCP formation at lower temperatures (e.g., 4°C) where sensitive proteins are more stable [3].

Permeation Enhancer

In drug delivery, 1-Monocaprin acts as a permeation enhancer by fluidizing the mucosal membrane.

-

Mechanism: Above its CAC, the lipid monomers insert into the cell membrane bilayer, increasing disorder and facilitating the paracellular or transcellular transport of hydrophilic drugs (e.g., peptides).

References

- CMC of C10E8: Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. Wiley-Interscience. (Citing C10E8 CMC ≈ 0.95 mM).

-

CMC of 10:0 Lyso PC: Avanti Polar Lipids. Detergent Properties: Critical Micelle Concentrations. Retrieved from [Link]

-

LCP Crystallization: Caffrey, M., & Cherezov, V. (2009). Crystallizing membrane proteins using lipidic mesophases.[3][4] Nature Protocols, 4(5), 706–731. [Link]

-

Phase Behavior: Qiu, H., & Caffrey, M. (2000).[3] The phase diagram of the monoolein/water system: metastability and equilibrium aspects. Biomaterials, 21(3), 223–234. [Link]

Sources

1-Decanoyl-sn-glycerol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Chemical Identity and Properties

1-Decanoyl-sn-glycerol, a monoacylglycerol, is the S-enantiomer of 2,3-dihydroxypropyl decanoate.[1] It consists of a glycerol backbone esterified at the sn-1 position with decanoic acid, a saturated ten-carbon fatty acid. This specific stereochemistry is crucial for its biological recognition and function.

Key Identifiers and Physicochemical Data

A clear understanding of the fundamental properties of 1-Decanoyl-sn-glycerol is essential for its effective use in research and development. The following table summarizes its key chemical identifiers and computed properties.

| Property | Value | Source |

| Molecular Weight | 246.34 g/mol | PubChem[1], Sigma-Aldrich |

| Molecular Formula | C₁₃H₂₆O₄ | PubChem[1] |

| CAS Number | 2277-23-8 (for the racemic mixture, 1-Decanoyl-rac-glycerol) | Sigma-Aldrich |

| PubChem CID | 71728399 | PubChem[1] |

| Synonyms | 1-capryl-sn-glycerol, (2S)-glyceryl decanoate, MG(10:0/0:0/0:0) | PubChem[1] |

Section 2: Biological Significance and Mechanism of Action

Monoacylglycerols like 1-Decanoyl-sn-glycerol are not merely intermediates in lipid metabolism but also act as important signaling molecules. While diacylglycerols (DAGs) are the canonical activators of Protein Kinase C (PKC), specific monoacylglycerols can also modulate cellular signaling pathways. The presence of the acyl chain at the sn-1 position and free hydroxyl groups at the sn-2 and sn-3 positions allows for specific interactions with protein binding domains.

The primary mechanism of action for similar signaling lipids involves the modulation of protein kinases and other enzymes that have specialized lipid-binding domains. The decanoyl chain of 1-Decanoyl-sn-glycerol allows it to intercalate into cellular membranes, positioning the glycerol headgroup for potential protein interactions at the membrane-cytosol interface.

Section 3: Experimental Protocols and Applications

The utility of 1-Decanoyl-sn-glycerol spans various research applications, from biochemical assays to its use as a standard in lipidomics.

Preparation of Stock Solutions

Accurate and reproducible experimental results begin with the correct preparation of stock solutions. Due to its amphipathic nature, careful selection of a solvent is necessary.

Protocol: Preparation of a 10 mM Stock Solution

-

Weighing: Accurately weigh out 2.46 mg of 1-Decanoyl-sn-glycerol using a calibrated analytical balance.

-

Solvent Selection: For most biological applications, ethanol or DMSO are suitable solvents. Ensure the chosen solvent is compatible with the downstream experimental system.

-

Dissolution: Add 1 mL of the chosen solvent to the weighed 1-Decanoyl-sn-glycerol.

-

Mixing: Vortex the solution thoroughly until the lipid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.

-

Storage: Store the stock solution in a tightly sealed glass vial at -20°C. For long-term storage, aliquoting is recommended to minimize freeze-thaw cycles.

Sources

1-Monocaprin and Its Derivatives: A Technical Guide to Antimicrobial and Antiviral Mechanisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Resurgence of Lipids as Potent Bioactive Agents

For decades, the scientific community has predominantly focused on complex molecular structures in the quest for novel antimicrobial and antiviral agents. However, a growing body of evidence has revitalized interest in a class of simpler molecules: monoglycerides. Among these, 1-monocaprin, the 1-monoglyceride of capric acid, has emerged as a particularly promising compound with broad-spectrum microbicidal activity.[1] This technical guide provides an in-depth exploration of the antimicrobial and antiviral mechanisms of 1-monocaprin and its derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

1-Monocaprin is a naturally occurring lipid found in sources like coconut and palm oils.[2] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic acyl chain, is central to its biological activity.[3] This structure allows it to readily interact with and disrupt the lipid-based membranes of various pathogens, including enveloped viruses, bacteria, and yeasts.[4][5]

Part 1: Antimicrobial Mechanisms of 1-Monocaprin

The primary antimicrobial action of 1-monocaprin is the disruption of the cell membrane, a mechanism shared by many monoglycerides.[5][6] This process is multifaceted and involves several key steps that ultimately lead to cell death.

Integration into the Cell Membrane and Induction of Instability

The journey of 1-monocaprin's antimicrobial action begins with its insertion into the bacterial cell membrane. The amphiphilic structure of 1-monocaprin facilitates this process; the hydroxyl groups of the glycerol head are adsorbed to the polar surface of the cell membrane, while the acyl carbon chain inserts into the hydrophobic core of the lipid bilayer.[5] This integration disrupts the highly organized structure of the membrane, leading to a cascade of detrimental effects.

The insertion of these single-chain molecules can induce positive spontaneous curvature in the membrane, causing it to bend outwards.[7] This bending creates disorder within the bilayer core, leading to membrane thinning.[7] This structural perturbation is a critical initiating event in the antimicrobial process.

Membrane Permeabilization and Leakage of Cellular Contents

Following membrane integration and destabilization, the permeability of the cell membrane is significantly increased.[8][9] This leads to the leakage of essential intracellular components, a hallmark of membrane-active antimicrobials.[8][10] Studies have demonstrated that treatment with monocaprin results in the release of cellular DNA, proteins, and vital ions like potassium from bacterial cells.[6] This loss of cellular contents disrupts the electrochemical gradients necessary for cellular processes and ultimately leads to cell death.

The antimicrobial activity of monoglycerides is dependent on the length of their carbon chains.[11] For instance, the minimum inhibitory concentrations (MICs) of monocaprin against Staphylococcus aureus and Escherichia coli have been reported as 0.32 and 2.5 mg/mL, respectively.[11]

Differential Effects on Gram-Positive and Gram-Negative Bacteria

The structural differences between Gram-positive and Gram-negative bacteria influence the precise mechanism of action of 1-monocaprin.

-

Gram-Positive Bacteria: These bacteria have a thick peptidoglycan layer but lack an outer membrane. 1-monocaprin can more readily access and disrupt the cytoplasmic membrane of Gram-positive bacteria, leading to their destruction.[11]

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents an additional barrier. 1-monocaprin has been shown to damage the LPS in the cell wall, thereby gaining access to the inner cytoplasmic membrane.[11]

Inhibition of Key Cellular Processes

Beyond direct membrane disruption, there is evidence to suggest that monoglycerides can interfere with other vital cellular functions. While the primary mechanism is lytic, the disruption of the membrane's integrity inevitably impacts processes such as the electron transport chain and the function of membrane-bound enzymes.[12]

Part 2: Antiviral Mechanisms of 1-Monocaprin

1-Monocaprin exhibits potent antiviral activity, particularly against enveloped viruses.[1][4] The viral envelope, a lipid bilayer derived from the host cell, is the primary target of its action.

Disruption of the Viral Envelope

Similar to its effect on bacterial membranes, 1-monocaprin integrates into the viral envelope, causing its disruption.[4][13] This leads to leakage and, at higher concentrations, complete disintegration of the envelope and the viral particles.[13][14] This mechanism effectively inactivates the virus, rendering it non-infectious.

The antiviral activity of monoglycerides can be significantly higher than that of their corresponding free fatty acids, in some cases by a factor of ten.[4][13] This highlights the importance of the monoglyceride structure for potent antiviral effects.

Broad-Spectrum Activity Against Enveloped Viruses

1-Monocaprin has demonstrated efficacy against a range of enveloped viruses, including:

-

Human Immunodeficiency Virus (HIV-1)[1]

-

Respiratory Syncytial Virus (RSV)[15]

-

Influenza A virus[15]

-

Parainfluenza virus type 2[15]

-

Vesicular Stomatitis Virus[1]

Importantly, fatty acids and monoglycerides have not been found to inactivate non-enveloped viruses like poliovirus, further supporting the viral envelope as the primary target.[4][13]

Inhibition of Viral Replication

Some studies suggest that beyond direct virucidal activity, certain lipid compounds may interfere with the viral replicative cycle. For instance, some sulphated polydigalactosides have been shown to inhibit virus attachment and interfere with subsequent stages of viral replication.[17] While the primary mechanism of 1-monocaprin is envelope disruption, further research into its effects on viral replication within host cells is warranted.

Part 3: Structure-Activity Relationship of 1-Monocaprin Derivatives

The antimicrobial and antiviral efficacy of monoglycerides is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent derivatives.

The Critical Role of the Acyl Chain Length

The length of the fatty acid chain is a key determinant of a monoglyceride's biological activity.[7][11] Medium-chain saturated fatty acids and their monoglycerides, such as monocaprin (C10) and monolaurin (C12), generally exhibit the highest antimicrobial and antiviral activity.[3][12] Shorter chain lengths can lead to a greater induction of positive spontaneous curvature in membranes, resulting in more significant disruption.[7]

Impact of Unsaturation

The presence of double bonds in the acyl chain can also influence activity. While both saturated and unsaturated monoglycerides can be effective, the degree and position of unsaturation can modulate their efficacy against different pathogens.[18]

The Significance of the Monoglyceride Form

The monoglyceride form is crucial for activity. Diglycerides and triglycerides generally exhibit lower antimicrobial activity compared to their monoglyceride counterparts.[9] This underscores the importance of the free hydroxyl groups on the glycerol head for interacting with the polar surface of microbial membranes.

Synthesis of 1-Monocaprin and Its Derivatives

The synthesis of pure 1-monocaprin is essential for research and development. A common method involves the transesterification reaction of a protected glycerol, such as 1,2-acetonide glycerol, with an ester of capric acid, followed by a deprotection step.[8] Enzymatic synthesis using lipases is another approach that offers advantages such as milder reaction conditions.[3]

Part 4: Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays used to evaluate the antimicrobial and antiviral properties of 1-monocaprin and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of 1-Monocaprin Dilutions: Prepare a stock solution of 1-monocaprin in a suitable solvent (e.g., ethanol, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of 1-monocaprin that shows no visible turbidity.

Viral Inactivation Assay

This assay measures the reduction in viral titer after exposure to the test compound.

Protocol:

-

Preparation of Virus Stock: Propagate the enveloped virus (e.g., HSV-1) in a suitable cell line (e.g., Vero cells) and determine the initial viral titer (e.g., TCID50/mL).

-

Treatment: Mix the virus stock with various concentrations of 1-monocaprin or a control solution. Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.[14]

-

Dilution and Infection: Serially dilute the treated virus-lipid mixtures and use them to infect susceptible host cells in a 96-well plate.[14]

-

Incubation and Observation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).

-

Calculation of Viral Titer Reduction: Determine the viral titer in the treated and control samples. The reduction in titer is a measure of the antiviral activity.[14]

Membrane Permeability Assay (Nucleotide Leakage)

This assay quantifies the leakage of intracellular components, such as nucleotides, as an indicator of membrane damage.

Protocol:

-

Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

-

Treatment: Resuspend the cells in the buffer and treat them with different concentrations of 1-monocaprin.

-

Sample Collection: At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

-

Measurement of Nucleotide Leakage: Measure the absorbance of the supernatant at 260 nm, which corresponds to the release of nucleotides.[10] An increase in absorbance indicates membrane damage.

Visualizations

Diagram 1: Proposed Antimicrobial Mechanism of 1-Monocaprin

Caption: Antimicrobial action of 1-Monocaprin on bacteria.

Diagram 2: Proposed Antiviral Mechanism of 1-Monocaprin

Caption: Antiviral action of 1-Monocaprin on enveloped viruses.

Conclusion and Future Directions

1-Monocaprin and its derivatives represent a compelling class of broad-spectrum antimicrobial and antiviral agents. Their primary mechanism of action, the disruption of microbial lipid membranes, is a physical process that may be less prone to the development of resistance compared to conventional drugs that target specific metabolic pathways. The favorable safety profile of monoglycerides, which are generally regarded as safe (GRAS), further enhances their potential for various therapeutic applications.[9]

Future research should focus on several key areas:

-

Optimizing Derivatives: The synthesis and screening of novel 1-monocaprin derivatives with modified acyl chains to enhance potency and selectivity.

-

Formulation Development: The development of advanced delivery systems, such as hydrogels and nanoparticles, to improve the stability and targeted delivery of these lipophilic compounds.[1][19]

-

In Vivo Efficacy: Rigorous in vivo studies to validate the therapeutic potential of 1-monocaprin derivatives in animal models of infection.

-

Mechanistic Nuances: Further elucidation of the precise molecular interactions between 1-monocaprin and microbial membranes to refine our understanding of its mechanism of action.

By continuing to explore the potential of these remarkable lipid molecules, the scientific community can unlock new avenues for combating infectious diseases.

References

-

Antimicrobial potential of the food-grade additive carvacrol against uropathogenic E. coli based on membrane depolarization, reactive oxygen species generation, and molecular docking analysis. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Antimicrobial activity of monocaprin: A monoglyceride with potential use as a denture disinfectant. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Monoglycerides of Fatty Acids Occurrence in Nature: Synthesis, Properties, and Uses. (2024). Journal of Chemical Reviews. Retrieved February 8, 2024, from [Link]

-

Synthesis and antibacterial activity test of 1-Monocaprin. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Doxycycline and Monocaprin In Situ Hydrogel: Effect on Stability, Mucoadhesion and Texture Analysis and In Vitro Release. (2021). PMC. Retrieved February 8, 2024, from [Link]

-

The identification of critical lethal action in antimicrobial mechanism of glycerol monomyristate against foodborne pathogens. (2018). bioRxiv. Retrieved February 8, 2024, from [Link]

-

In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Antimicrobial Mechanism of Monocaprylate. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

- Thermostable formulation of biologically active substances. (2017). Google Patents.

-

Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. (2019). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

-

Synthesis of Glycerol Monocaprate using Tricaprin as an Intermediate. (2023). AIP Publishing. Retrieved February 8, 2024, from [Link]

-

Inactivation of Enveloped Viruses and Killing of Cells by Fatty Acids and Monoglycerides. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

- Antiviral activity of fatty acids and monoglycerides. (1988). Google Patents.

-

ANTIBACTERIAL ELECTROSPUN MEMBRANE PREPARED FROM POLY (VINYLIDENE FLUORIDE)-CO-HEXAFLUOROPROPYLENE WITH LAURIC ACID MONOACYLGLYC. (2020). NANOCON. Retrieved February 8, 2024, from [Link]

-

Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers. (2024). MDPI. Retrieved February 8, 2024, from [Link]

-

LPS-focused nanomedicine for potent antibacterial therapy. (2024). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]

-

The membrane action mechanism of analogs of the antimicrobial peptide Buforin 2. (n.d.). Europe PMC. Retrieved February 8, 2024, from [Link]

-

Recent Advances in the Development of Lipid-, Metal-, Carbon-, and Polymer-Based Nanomaterials for Antibacterial Applications. (2022). PMC. Retrieved February 8, 2024, from [Link]

-

Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides. (1987). ASM Journals. Retrieved February 8, 2024, from [Link]

-

Therapeutic Potential and Nutraceutical Profiling of North Bornean Seaweeds: A Review. (2022). PMC. Retrieved February 8, 2024, from [Link]

-

A study of the clinical activity of a gel combining monocaprin and doxycycline: A novel treatment for herpes labialis. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

In Silico Design of New Monoglyceride Vanillate as Anti-Methicillin Resistant Staphylococcus aureus with Molecular Docking and M. (2023). SBMU journals. Retrieved February 8, 2024, from [Link]

-

Fatty amines and 1-monoglycerides with cytotoxic activity serve as ligands for a multipurpose receptor CD36. (2024). J-Stage. Retrieved February 8, 2024, from [Link]

-

In Situ Monitoring of Nanostructure Formation during the Digestion of Mayonnaise. (2017). ACS Omega. Retrieved February 8, 2024, from [Link]

-

Inactivation of HIV-1 in breast milk by treatment with the alkyl sulfate microbicide sodium dodecyl sulfate (SDS). (2005). PMC. Retrieved February 8, 2024, from [Link]

-

Inhibitory effect of a bitter melon extract on the P-glycoprotein activity in intestinal Caco-2 cells. (2007). NIH. Retrieved February 8, 2024, from [Link]

-

Advances in Targeting HPV Infection as Potential Alternative Prophylactic Means. (2022). MDPI. Retrieved February 8, 2024, from [Link]

Sources

- 1. Doxycycline and Monocaprin In Situ Hydrogel: Effect on Stability, Mucoadhesion and Texture Analysis and In Vitro Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. confer.cz [confer.cz]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. WO2017221275A1 - Thermostable formulation of biologically active substances - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic Potential and Nutraceutical Profiling of North Bornean Seaweeds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Development of Lipid-, Metal-, Carbon-, and Polymer-Based Nanomaterials for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Solubilizing 1-Decanoyl-sn-glycerol in DMSO for Cell Culture Applications

Introduction

1-Decanoyl-sn-glycerol is a monoacylglycerol that plays a significant role in various cellular processes. As a bioactive lipid, it is involved in cell signaling pathways and has garnered interest for its potential as a pharmacological agent. Structurally, it is the S-enantiomer of 2,3-dihydroxypropyl decanoate[1]. Its biological activities include acting as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and demonstrating antimicrobial properties. Due to its hydrophobic nature, 1-Decanoyl-sn-glycerol is practically insoluble in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro studies. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in cell culture for dissolving water-insoluble compounds[2]. This document provides a detailed protocol for the solubilization of 1-Decanoyl-sn-glycerol in DMSO, ensuring optimal solubility and minimal cytotoxicity for cell-based assays.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of 1-Decanoyl-sn-glycerol and the solvent characteristics of DMSO is fundamental to developing a successful solubilization protocol.

1-Decanoyl-sn-glycerol:

-

Molecular Formula: C₁₃H₂₆O₄

-

Molecular Weight: 246.34 g/mol [1]

-

Structure: A glycerol backbone with a decanoyl (C10) fatty acid chain esterified at the sn-1 position.

Dimethyl Sulfoxide (DMSO):

-

Properties: A colorless liquid that is miscible with a wide range of organic solvents and water. It is a powerful solvent for both polar and nonpolar compounds[2].

-

Considerations for Cell Culture: While an excellent solvent, DMSO can exhibit cytotoxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid adverse effects on cell viability and function[3][4].

Solubility of 1-Decanoyl-sn-glycerol in DMSO: While specific experimental data for the solubility of 1-Decanoyl-sn-glycerol in DMSO is not readily available, data from structurally similar lipids can provide a reasonable estimate. For instance, 1-Oleoyl-sn-glycerol has a reported solubility of 80 mg/mL in DMSO, while 1,2-Dipalmitoyl-sn-glycerol is soluble at approximately 5 mg/mL[5][6]. Given its C10 acyl chain, the solubility of 1-Decanoyl-sn-glycerol is anticipated to be robust, likely falling within a comparable range. Sonication is often recommended to aid in the dissolution of similar lipid compounds in DMSO[6].

Materials and Equipment

Materials:

-

1-Decanoyl-sn-glycerol (powder form)

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials with PTFE-lined caps

-

Sterile, positive displacement pipettes or Hamilton syringes

-

Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

-

Cell culture medium (pre-warmed to 37°C)

-

Fetal Bovine Serum (FBS), heat-inactivated (optional, for the three-step protocol)

Equipment:

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator or probe sonicator

-

Biological safety cabinet (Class II)

-

Incubator (37°C, 5% CO₂)

-

Microscope

Protocol for Preparation of a 1-Decanoyl-sn-glycerol Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution of 1-Decanoyl-sn-glycerol in DMSO. All steps should be performed under aseptic conditions in a biological safety cabinet.

1. Calculation of Required Mass and Volume: Before starting, determine the desired concentration and volume of your stock solution. For example, to prepare 1 mL of a 50 mM stock solution:

-

Molecular Weight (MW) of 1-Decanoyl-sn-glycerol: 246.34 g/mol

-

Desired Concentration (C): 50 mM = 0.050 mol/L

-

Desired Volume (V): 1 mL = 0.001 L

Mass (g) = C (mol/L) x V (L) x MW ( g/mol ) Mass (g) = 0.050 mol/L x 0.001 L x 246.34 g/mol = 0.012317 g = 12.32 mg

Therefore, you will need to weigh out 12.32 mg of 1-Decanoyl-sn-glycerol and dissolve it in 1 mL of DMSO.

Table 1: Example Calculations for Stock Solutions

| Desired Stock Concentration | Mass of 1-Decanoyl-sn-glycerol for 1 mL Stock |

| 10 mM | 2.46 mg |

| 25 mM | 6.16 mg |

| 50 mM | 12.32 mg |

| 100 mM | 24.63 mg |

2. Weighing and Dissolving: a. Tare a sterile, amber glass vial on an analytical balance. b. Carefully weigh the calculated amount of 1-Decanoyl-sn-glycerol powder into the vial. c. Using a sterile pipette, add the calculated volume of anhydrous, cell culture-grade DMSO to the vial. d. Cap the vial tightly and vortex at maximum speed for 1-2 minutes.

3. Aiding Solubilization (if necessary): If the compound does not fully dissolve after vortexing, the following steps can be taken: a. Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Monitor the solution for clarity. Alternatively, a probe sonicator can be used for very brief pulses, being careful not to overheat the sample. b. Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Avoid prolonged heating, as it may degrade the lipid.

4. Sterilization and Storage: a. Once the 1-Decanoyl-sn-glycerol is completely dissolved, the stock solution should be visually clear with no particulates. b. While not mandatory if all components and handling were sterile, the stock solution can be filter-sterilized using a 0.22 µm PTFE syringe filter if necessary. c. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C or -80°C for long-term stability.

Experimental Workflow for Cell Treatment

Caption: Workflow for preparing and using 1-Decanoyl-sn-glycerol in cell culture.

Protocol for Diluting the DMSO Stock Solution into Cell Culture Medium

Precipitation of the hydrophobic compound upon dilution into aqueous cell culture medium is a common challenge. The following protocols are designed to minimize this issue.

Standard Dilution Protocol

-

Thaw an aliquot of the 1-Decanoyl-sn-glycerol DMSO stock solution at room temperature.

-

Pre-warm the required volume of cell culture medium to 37°C.

-

To prepare the final working concentration, perform a serial dilution. For example, to achieve a final concentration of 50 µM from a 50 mM stock, a 1:1000 dilution is required.

-

While gently vortexing the pre-warmed medium, add the small volume of the DMSO stock solution drop-wise to the medium. This rapid mixing helps to prevent the formation of localized high concentrations of the lipid, which can lead to precipitation.

-

Immediately after preparation, add the final working solution to your cells.

Three-Step Protocol for Difficult-to-Dissolve Lipids

For lipids that are particularly prone to precipitation, the following three-step protocol can be employed:

-

Step 1: Prepare a High-Concentration Stock in 100% DMSO. Follow the protocol outlined above to create a concentrated stock solution (e.g., 50-100 mM) in pure, anhydrous DMSO.

-

Step 2: Intermediate Dilution in Fetal Bovine Serum (FBS). a. Pre-warm heat-inactivated FBS to approximately 50°C. b. Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. For example, add 10 µL of the 100 mM DMSO stock to 90 µL of pre-warmed FBS to get a 10 mM solution in 10% DMSO/90% FBS. The proteins in the serum can help to stabilize the lipid.

-

Step 3: Final Dilution in Cell Culture Medium. a. Pre-warm the cell culture medium (containing its normal percentage of FBS, e.g., 10%) to 37°C. b. Perform the final dilution of the intermediate FBS/DMSO stock into the pre-warmed medium to achieve the desired final concentration of 1-Decanoyl-sn-glycerol.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Precipitation upon dilution in media | Rapid change in solvent polarity; concentration of lipid is above its solubility limit in the final medium. | Use the three-step dilution protocol. Add the DMSO stock drop-wise to vigorously vortexing, pre-warmed media. Increase the final percentage of FBS in the medium if experimentally permissible. |

| Cell death in control (DMSO only) wells | DMSO concentration is too high for the cell type. | Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line. Keep the final DMSO concentration at or below 0.5%, and ideally at or below 0.1% for sensitive cells. |

| Inconsistent experimental results | Incomplete dissolution of the stock solution; degradation of the stock solution. | Ensure the stock solution is fully dissolved and visually clear before use. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |

Mechanism of Action and Cellular Signaling Pathways

1-Decanoyl-sn-glycerol, as a monoacylglycerol, can influence cellular signaling through several mechanisms. Its actions are primarily linked to its structural similarity to diacylglycerol (DAG), a key second messenger, and its ability to directly interact with specific cellular receptors.

Activation of Protein Kinase C (PKC)

Diacylglycerols are well-established activators of Protein Kinase C (PKC) isozymes[7][8]. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the plasma membrane and activates its kinase activity. This leads to the phosphorylation of a multitude of downstream protein targets, regulating processes such as cell proliferation, differentiation, and apoptosis. While 1-Decanoyl-sn-glycerol is a monoacylglycerol, it can be metabolized to diacylglycerol or may directly interact with PKC isoforms, thereby influencing these signaling cascades.

Caption: Simplified Protein Kinase C (PKC) signaling pathway.

Agonism of TRPV1 Channels

1-Decanoyl-sn-glycerol has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[9]. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the perception of pain and noxious stimuli[9]. Activation of TRPV1 by agonists like capsaicin or endogenous lipids leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials. The activation of TRPV1 by 1-Decanoyl-sn-glycerol suggests its potential role in modulating neuronal activity and sensory perception. Prolonged exposure to TRPV1 agonists can lead to receptor desensitization and internalization, a mechanism with therapeutic implications for pain management[10][11].

Caption: Activation of the TRPV1 channel by 1-Decanoyl-sn-glycerol.

Conclusion

The successful use of 1-Decanoyl-sn-glycerol in cell culture hinges on proper solubilization to ensure its bioavailability and to avoid artifacts from solvent cytotoxicity or compound precipitation. The protocols outlined in this document provide a comprehensive guide for researchers to prepare and utilize 1-Decanoyl-sn-glycerol in a reliable and reproducible manner. By understanding the underlying principles of lipid solubility and the critical role of solvent concentration, researchers can confidently investigate the multifaceted biological activities of this important signaling molecule.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71728399, 1-Decanoyl-sn-glycerol. Retrieved February 5, 2026 from [Link].

- Ganong, B. R., Loomis, C. R., Hannun, Y. A., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Journal of Biological Chemistry, 261(4), 1862-1866.

-

ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? Retrieved from [Link]

- Morales-Lázaro, S. L., Simon, S. A., & Rosenbaum, T. (2013). The role of endogenous molecules in the activation of TRPV1. Current pharmaceutical biotechnology, 14(1), 4-13.

-

Biotech Review. (2011, December 8). Di acyl glycerol (DAG) activates protein Kinase C | DAG | PKC | G Protein [Video]. YouTube. [Link]

-

Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

- Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- Thirumala, S., et al. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of tissue science & engineering, 4(2), 127.

- Malaisse, W. J., et al. (1985). Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol.

-

LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

- Morales-Lázaro, S. L., et al. (2011). Structural determinants of the transient receptor potential 1 (TRPV1) channel activation by phospholipid analogs. Journal of Biological Chemistry, 286(39), 33975-33987.

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

- Siddiqui, M. S. I., et al. (2016). The effect of different concentrations of dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells. Bangladesh Veterinary Journal, 33(1), 1-7.

- Sanz-Salvador, L., et al. (2012). Agonist- and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation. Journal of Biological Chemistry, 287(23), 19462-19471.

- Xie, Z., et al. (2001). Role of Protein Kinase C in the Signal Pathways That Link Na+/K+-ATPase to ERK1/2. Journal of Biological Chemistry, 276(46), 42875-42881.

- Shayan, M., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 23(10), 2465.

- Sanz-Salvador, L., et al. (2012). Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation. The Journal of biological chemistry, 287(23), 19462–19471.

- Barda-Saad, M., et al. (2022). Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity. eLife, 11, e73282.

-

Gaylord Chemical. (2007). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved from [Link]

- K. A. Wigh, et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1166-1170.

-

ResearchGate. (n.d.). A proposed mechanism of TRPV1 activation. Agonist induced.... Retrieved from [Link]

Sources

- 1. 1-Decanoyl-sn-glycerol | C13H26O4 | CID 71728399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 1-Oleoyl-sn-glycerol_TargetMol [targetmol.com]

- 7. Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonist- and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

1-Decanoyl-sn-glycerol as a surfactant for membrane protein encapsulation

Application Note & Protocol

Topic: 1-Decanoyl-sn-glycerol: A Mild Surfactant for Native Membrane Protein Encapsulation and Stabilization

Audience: Researchers, scientists, and drug development professionals in membrane protein biochemistry, structural biology, and pharmacology.

Introduction: The Challenge of Membrane Proteins and a Novel Solution

Integral membrane proteins (MPs) are central to cellular function, acting as channels, transporters, and signal receptors. Consequently, they represent a majority of modern drug targets. However, their hydrophobic nature makes them notoriously difficult to study. To analyze their structure and function, they must be extracted from their native lipid bilayer environment and kept soluble in an aqueous solution. This is typically achieved with detergents, amphipathic molecules that form micelles around the protein's transmembrane domain, mimicking the lipid bilayer.[1][2]

The choice of detergent is a critical, and often empirical, step. Harsh detergents can denature the protein, leading to loss of function, while even milder conventional detergents can strip away essential lipids required for stability and activity.[1] This guide focuses on 1-decanoyl-sn-glycerol , also known as 1-monocaprin, a non-ionic, short-chain monoglyceride that serves as a mild and effective surfactant for MP encapsulation.

1-decanoyl-sn-glycerol offers a unique combination of a natural glycerol headgroup and a ten-carbon acyl chain.[3] This structure provides a gentle extraction process and a stable, lipid-like environment that can preserve the native conformation and function of delicate membrane proteins. Its properties make it a compelling alternative to traditional detergents, particularly for downstream applications like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) where minimal micelle interference and maximal protein stability are paramount.[4]

Physicochemical Properties: A Comparative Overview

The efficacy of a surfactant is dictated by its physical and chemical properties. The Critical Micelle Concentration (CMC) is a crucial parameter; it is the concentration above which surfactant monomers assemble into micelles.[5][6] For membrane protein solubilization, the detergent concentration must be significantly above the CMC to ensure enough micelles are available to encapsulate the proteins as they are extracted from the membrane.[7]

The table below compares the properties of 1-decanoyl-sn-glycerol with commonly used detergents in membrane protein research.

| Property | 1-Decanoyl-sn-glycerol (1-Monocaprin) | n-Dodecyl-β-D-maltoside (DDM) | Octyl-β-D-glucoside (OG) | Lauryl Maltose Neopentyl Glycol (LMNG) |

| Chemical Structure | Glycerol headgroup, C10 acyl chain | Maltoside headgroup, C12 alkyl chain | Glucoside headgroup, C8 alkyl chain | Two maltoside headgroups, two C12 alkyl chains |

| Molecular Weight ( g/mol ) | 246.34[3] | 510.62 | 292.37 | 969.13 |

| Type | Non-ionic | Non-ionic | Non-ionic | Non-ionic |

| CMC (in water) | ~1 mM (Estimated)¹ | ~0.17 mM | ~20-25 mM | ~0.01 mM |

| Key Characteristics | Mild, lipid-like, small micelle size | Gentle, widely used, large micelles | High CMC, easily dialyzable | High stability for delicate proteins, very low CMC |

¹The precise CMC of 1-decanoyl-sn-glycerol is not widely reported. This value is estimated based on related short-chain surfactants like poly(oxyethylene) 8 decyl ether (C10E8), which has a CMC of ~0.95 mM.[8] The C10 chain length suggests a CMC that is significantly lower than C8 surfactants (like OG) but higher than C12 surfactants (like DDM).

The Workflow: From Membrane to Purified Protein

The overall process involves preparing membranes enriched with the target protein, solubilizing these membranes with 1-decanoyl-sn-glycerol to create protein-surfactant complexes, and then purifying these complexes away from non-solubilized material and other cellular proteins.

Core Protocols: A Step-by-Step Guide

These protocols provide a robust starting point. Optimization of surfactant concentration, buffer composition, and incubation times is recommended for each specific membrane protein.

Protocol 1: Stock Solutions and Buffer Preparation

Causality and Rationale:

-

HEPES/Tris: These buffers are chosen for their pKa values around physiological pH (7.4), ensuring a stable chemical environment for the protein.

-

NaCl: Salt is included to mimic physiological ionic strength and to reduce non-specific electrostatic interactions during purification.

-

Glycerol (as an additive): While the surfactant itself has a glycerol headgroup, adding 5-10% (v/v) glycerol to buffers is a common practice that can enhance protein stability by increasing solvent viscosity and promoting a more compact protein conformation.[9][10]

-

Reducing Agents (DTT/TCEP): These are crucial for preventing oxidation and aggregation of proteins with exposed cysteine residues. TCEP is often preferred for affinity chromatography using immobilized metal ions as it does not interfere with the nickel charge.

Reagents:

-

1 M HEPES or Tris, pH 7.5

-

5 M NaCl

-

Glycerol (ACS grade or better)

-

1 M DTT or 0.5 M TCEP

-

Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

-

1-Decanoyl-sn-glycerol (high purity, ≥99%)

Procedure:

-

Prepare Lysis/Binding Buffer (1 L):

-

50 mL of 1 M HEPES/Tris (Final: 50 mM)

-

30 mL of 5 M NaCl (Final: 150 mM)

-

100 mL of Glycerol (Final: 10% v/v)

-

Add ultrapure water to ~950 mL.

-

Adjust pH to 7.5.

-

Bring volume to 1 L. Store at 4°C.

-

-

Prepare Surfactant Stock (10% w/v):

-

Weigh 1 g of 1-decanoyl-sn-glycerol powder into a 15 mL conical tube.

-

Add ultrapure water to a final volume of 10 mL.

-

Warm the solution gently (e.g., 37°C water bath) and vortex or sonicate until the surfactant is fully dissolved. It may appear slightly cloudy.

-

Store in small aliquots at -20°C.

-

Protocol 2: Membrane Protein Solubilization Screening

Causality and Rationale: The optimal surfactant-to-protein ratio is critical. Too little surfactant will result in incomplete solubilization, while too much can lead to protein denaturation or excessive empty micelles, which interfere with downstream analysis like cryo-EM.[1] A screen across a range of concentrations is the most effective way to determine the ideal condition empirically.

Procedure:

-

Thaw a small aliquot of purified cell membranes containing your overexpressed protein of interest on ice.

-

Determine the total protein concentration of the membrane preparation using a compatible assay (e.g., BCA assay).

-

Dilute the membranes with Lysis Buffer to a final protein concentration of 5 mg/mL.

-

Set up a series of 1.5 mL microcentrifuge tubes, each containing 100 µL of the diluted membrane suspension.

-

Add varying amounts of the 10% 1-decanoyl-sn-glycerol stock solution to achieve final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/v).

-

Add a fresh protease inhibitor tablet/solution to each tube.

-

Incubate the tubes for 1-2 hours at 4°C with gentle end-over-end rotation.

-

Clarification: Centrifuge the samples at 100,000 x g for 30-45 minutes at 4°C to pellet non-solubilized membrane fragments and aggregated protein.

-

Analysis (Self-Validation):

-

Carefully collect the supernatant (this is the solubilized fraction).

-

Resuspend the pellet in an equal volume of buffer.

-

Analyze equal volumes of the total membrane fraction (before centrifugation), the supernatant, and the pellet by SDS-PAGE and Western blotting for your target protein.

-

The optimal concentration is the lowest one that moves the majority of your target protein from the pellet to the supernatant fraction.

-

Protocol 3: Bulk Purification of Encapsulated Protein

Causality and Rationale: Once the optimal solubilization condition is known, the process can be scaled up. The purification strategy typically involves an affinity step to capture the target protein, followed by size exclusion chromatography (SEC) to remove aggregates and exchange the protein into a final, clean buffer. All purification buffers must contain the surfactant at a concentration above its CMC to maintain protein solubility.[9]

Procedure:

-

Scale-Up Solubilization: Based on the screening results, solubilize a larger volume of your membrane preparation (e.g., 10-50 mL) using the optimal concentration of 1-decanoyl-sn-glycerol. Perform the incubation and clarification spin as described above.

-

Affinity Chromatography:

-

Equilibrate your chosen affinity resin (e.g., Ni-NTA for His-tagged proteins) with 10 column volumes (CV) of Binding Buffer containing 0.1% (w/v) 1-decanoyl-sn-glycerol. Note: The surfactant concentration can often be lowered after the initial solubilization step, but must remain above the CMC.

-

Load the clarified supernatant onto the column at a slow flow rate (e.g., 1 mL/min).

-

Wash the column with 10-20 CV of Binding Buffer (plus 0.1% surfactant and a low concentration of imidazole, e.g., 20 mM, for His-tags) to remove non-specifically bound proteins.

-

Elute the protein using an appropriate elution buffer (e.g., Binding Buffer with 250 mM imidazole).

-

-

Size Exclusion Chromatography (SEC):

-

Concentrate the eluted protein to ~500 µL using an appropriate centrifugal concentrator.

-

Equilibrate an SEC column (e.g., Superose 6 Increase or equivalent) with at least 2 CV of Final SEC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% 1-decanoyl-sn-glycerol).

-

Inject the concentrated sample and run the chromatography.

-

Collect fractions corresponding to the monodisperse protein peak and analyze by SDS-PAGE for purity.

-

Downstream Application Compatibility

-

Cryo-Electron Microscopy (Cryo-EM): A significant challenge in cryo-EM is the presence of a large, noisy detergent micelle belt around the protein, which can obscure signal and hinder particle alignment.[1] The small, lipid-like nature of 1-decanoyl-sn-glycerol may result in a smaller, more uniform micelle, potentially improving the quality of reconstructions. Furthermore, the use of glycerol as a buffer additive, while historically discouraged, has been shown to be compatible with high-resolution structure determination and can be beneficial for sample stability.

-

Nuclear Magnetic Resonance (NMR): For solution NMR, the size of the protein-detergent complex is a limiting factor. The smaller micelles formed by 1-decanoyl-sn-glycerol can be advantageous. It has also been used specifically in reverse micelle systems for high-resolution NMR spectroscopy of encapsulated biomolecules.

-

Functional Assays: A key goal of using a mild surfactant is to retain the protein's biological activity. Because 1-decanoyl-sn-glycerol closely resembles a natural lipid, it is less likely to perturb the protein's native structure. It is crucial to validate the function of the purified protein using appropriate activity assays (e.g., ligand binding, ion transport).

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Low Solubilization Yield | Surfactant concentration too low; Incubation time too short; Insufficient mixing. | Increase 1-decanoyl-sn-glycerol concentration. Increase incubation time to 4 hours or overnight. Ensure gentle but thorough mixing. |

| Protein Aggregation after Purification | Suboptimal buffer conditions; Surfactant concentration dropped below CMC. | Screen different pH values and salt concentrations. Increase the surfactant concentration in all purification buffers. Add 5-10% glycerol to all buffers.[9] |

| Loss of Protein Activity | Denaturation by surfactant; Loss of essential lipids. | Decrease surfactant concentration during solubilization. Try adding back a lipid mixture (e.g., brain lipid extract) during or after solubilization. |

| Excessive "Noise" in Cryo-EM Images | High concentration of empty micelles. | Lower the surfactant concentration in the final SEC buffer to just above the CMC (e.g., 0.05%). Consider using gradient-based methods to separate the protein-detergent complex from free micelles.[1] |

References

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]

- Schax, L., & Janzen, T. (2022). Expansion of the concept of critical micelle concentration for the application of a saturated monoacylglyceride emulsifier in aerosol whipping cream. Food Hydrocolloids, 130, 107693.

- Formisano, S., Johnson, M. L., & Edelhoch, H. (1979). The critical micelle concentration of gangliosides. Biochemistry, 18(24), 5403–5407.

- Shamsi, S. A., & Agbaria, R. A. (2009). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation.

-

Edu Pharmacy. (2020, September 26). CMC in Surface Chemistry | Critical Micelle Concentration | Determination & Significance in Pharmacy. YouTube. Retrieved from [Link]

- D'Errico, G., Ciccarelli, D., & Ortona, O. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all?. Langmuir, 36(20), 5745-5753.

- Dawood, M. A., Mzengereza, K., & El-Keredy, A. M. (2022). Effects of monoglycerides of short and medium chain fatty acids and cinnamaldehyde blend on the growth, survival, immune responses, and tolerance to hypoxic stress of Pacific white shrimp (Litopenaeus vannamei). Aquaculture Reports, 25, 101235.

- Yuliani, N., Nurohmah, S., & Rachman, A. (2016). Synthesis and Antibacterial Activity Test of 1-Monocaprin. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 22-26.

- Zhang, R., & Zhang, Y. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Frontiers in Molecular Biosciences, 9, 888891.

- Pérez, L., Pinazo, A., & Pons, R. (2012). Monoglyceride surfactants from arginine: Synthesis and biological properties. Amino acids, 43(4), 1639-1650.

- Wang, B., Liu, Y., & Guo, Z. (2023). Effect of different chain lengths of monoglyceride on the O/W interfacial properties with high-melting and low-melting crystals in low-fat aerated emulsion. Food Chemistry, 429, 136656.

- Du, Y., & Lü, W. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Acta Pharmacologica Sinica, 43(8), 1877-1885.

-

Prospector. (2023, July 19). Monoglycerides: Properties, Applications, and Considerations in Food Products. Retrieved from [Link]

- Patel, A. (2022). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life.

- Chaptal, V., & Falson, P. (2023). Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis. Encyclopedia, 3(4), 1279-1296.

- Ribeiro, A. P. B., Bódalo, E. C. N., & Masuchi, M. H. (2022). Monoglycerides: Categories, Structures, Properties, Preparations, and Applications in the Food Industry. Foods, 11(17), 2676.

- Nickels, J. D., Cheng, X., & Mostofian, B. (2017). The Role of Glycerol in the Temperature-Dependent Dynamics of a Globular Protein. Biophysical journal, 113(6), 1254–1263.

- Lau, W. C., & Bowie, J. U. (2019). Membrane Mimetic Systems in CryoEM: Keeping Membrane Proteins in their Native Environment. Current opinion in structural biology, 58, 205–212.

-

PubChem. (n.d.). 1-Decanoyl-sn-glycerol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-decanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]

- Ronimus, R. S., & R. J. M. (2015). Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase. The Journal of biological chemistry, 290(35), 21467–21485.

-

ARC Centre for Cryo-EM of Membrane Proteins. (2024, January 8). Visualizing macromolecular machines using cryo-electron microscopy. YouTube. Retrieved from [Link]

- Herzik, M. A., Wu, M., & Lander, G. C. (2019). A case for glycerol as an acceptable additive for single-particle cryoEM samples. Journal of structural biology, 205(1), 22–27.

Sources

- 1. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Decanoyl-sn-glycerol | C13H26O4 | CID 71728399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Membrane Mimetic Systems in CryoEM: Keeping Membrane Proteins in their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Expansion of the concept of critical micelle concentration for the application of a saturated monoacylglyceride emulsifier in aerosol whipping cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Formulation of 1-Decanoyl-sn-glycerol Enhanced Liposomes for Drug Delivery

Executive Summary & Scientific Rationale

This guide details the protocol for incorporating 1-Decanoyl-sn-glycerol (commonly known as Monocaprin ) into liposomal drug delivery systems.

Critical Distinction: 1-Decanoyl-sn-glycerol is a Monoacylglycerol (MAG) , not a phospholipid. Unlike double-chain phospholipids (e.g., DSPC, DPPC) that spontaneously form stable bilayers, MAGs possess a "cone" shape (Critical Packing Parameter > 1), which drives them toward non-lamellar phases (e.g., inverse hexagonal or micellar structures) in aqueous environments.

Therefore, pure 1-Decanoyl-sn-glycerol cannot form stable liposomes . To utilize its potent permeation-enhancing and antimicrobial properties in a vesicular system, it must be co-formulated with "helper lipids" (cylindrical phospholipids) and cholesterol. This protocol describes the fabrication of Monocaprin-Stabilized Composite Liposomes .

Key Applications

-

Permeation Enhancement: Monocaprin transiently disrupts epithelial tight junctions, improving oral or transdermal drug bioavailability.

-

Antimicrobial Delivery: The lipid itself possesses intrinsic activity against enveloped viruses and bacteria.

Physicochemical Mechanics (The "Why")

To create a self-validating system, one must understand the molecular geometry governing the assembly.

The Critical Packing Parameter (CPP)

The stability of the liposome depends on balancing the geometry of the lipids.

-

Phosphatidylcholine (PC): Cylindrical shape (

). Forms flat bilayers. -

1-Decanoyl-sn-glycerol (MAG): Cone shape (

). Destabilizes bilayers to form curves (micelles). -

Cholesterol: Inverted cone/wedge. Fills packing defects and rigidifies the membrane.

Formulation Strategy: We mix PC (Structural Scaffold) + Cholesterol (Stabilizer) + Monocaprin (Functional Agent) in a molar ratio of roughly 55:40:5 . Exceeding 10-15% Monocaprin often leads to vesicle collapse.

Visualization: Molecular Assembly Logic

Figure 1: The geometric balancing act required to incorporate Monocaprin into stable liposomes.

Materials & Equipment

Reagents

| Component | Recommended Reagent | Function |

| Active Lipid | 1-Decanoyl-sn-glycerol (Monocaprin) | Permeation enhancer / Active |

| Helper Lipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | High |

| Stabilizer | Cholesterol (Sheep Wool, >98%) | Prevents leakage, modulates fluidity |

| Solvent A | Chloroform (HPLC Grade) | Primary lipid solvent |

| Solvent B | Methanol (HPLC Grade) | Co-solvent for polarity adjustment |

| Buffer | PBS (pH 7.[1]4) or HEPES | Aqueous hydration phase |

Equipment

-

Rotary Evaporator: For thin film formation.

-

Extruder (e.g., Avanti Mini-Extruder): With 100 nm Polycarbonate membranes.

-

Water Bath: Capable of maintaining

. -

DLS System: For size verification (Malvern Zetasizer or similar).

Protocol: Thin Film Hydration with Extrusion[1]

Safety Note: Perform all solvent handling in a chemical fume hood.

Phase 1: Lipid Film Formation

-

Stock Preparation: Dissolve each lipid component separately in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.

-

Mixing: Combine the lipids in a round-bottom flask at the following Molar Ratio :

-

DSPC: 55%

-

Cholesterol: 40%

-

1-Decanoyl-sn-glycerol: 5%

-

(Note: Do not exceed 10% Monocaprin without extensive optimization).

-

-

Evaporation: Attach the flask to the rotary evaporator.

-

Drying: Once the solvent is removed, a thin, dry film will form on the glass. Keep under high vacuum (or in a desiccator) for overnight to remove trace solvents. Trace chloroform destabilizes Monocaprin vesicles.

Phase 2: Hydration (Vesicle Formation)

-

Pre-heating: Preheat the hydration buffer (PBS) containing your hydrophilic drug (if applicable) to

.-

Reasoning: You must hydrate above the phase transition temperature (

) of the highest melting lipid (DSPC,

-

-

Hydration: Add the hot buffer to the lipid film.

-

Target Concentration: 5–10 mg/mL total lipid.

-

-

Agitation: Rotate the flask at atmospheric pressure in the

water bath for 1 hour.-

Visual Check: The film should completely peel off, forming a milky white suspension. This indicates the formation of Multilamellar Vesicles (MLVs) .

-

Phase 3: Downsizing (Extrusion)

-

Assembly: Assemble the extruder with a 100 nm polycarbonate membrane .

-

Temperature Control: Place the extruder block on a hot plate or heating block set to

.-

Critical: Extruding below the

will rupture the membrane and clog the filter.

-

-

Cycling: Pass the MLV suspension through the membrane 11–21 times .

-

End Point: The suspension should turn from milky/opaque to translucent/opalescent . This indicates the formation of Large Unilamellar Vesicles (LUVs) .

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for generating Monocaprin-enhanced liposomes.

Quality Control & Characterization

A "Self-Validating" protocol requires specific checkpoints to ensure the system is behaving as predicted.

Table 1: Quality Control Specifications

| Parameter | Method | Target Specification | Failure Mode Indicator |

| Particle Size (Z-Avg) | Dynamic Light Scattering (DLS) | 100–140 nm | >200 nm (Aggregation) |

| Polydispersity (PDI) | DLS | < 0.200 | > 0.3 (Heterogeneous population) |

| Zeta Potential | ELS | -5 to -20 mV (neutral/slight negative) | Near 0 mV (Prone to aggregation) |

| Appearance | Visual Inspection | Translucent, bluish opalescence | Milky white (Large MLVs) or Precipitate (Phase separation) |

Troubleshooting 1-Decanoyl-sn-glycerol Issues

-

Issue: Rapid precipitation after cooling.

-

Cause: Phase separation of Monocaprin. The MAG is crystallizing out of the bilayer.

-

Solution: Increase Cholesterol content (up to 45%) or decrease Monocaprin load (down to 2.5%). Ensure storage is above

(do not freeze).

-

-

Issue: Filter clogging during extrusion.

-

Cause: Temperature dropped below

( -

Solution: Re-heat the extruder block to

. Sonicate the MLV suspension for 5 minutes before extruding.

-

References

-

Akbarzadeh, A. et al. (2013). Liposome: classification, preparation, and applications.[4] Nanoscale Research Letters. Link

-

Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[2][4][5][6][7][8][9] Nature Reviews Drug Discovery. Link

-

Cullis, P. R., & de Kruijff, B. (1979). Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA). Link

-